Structural Differentiation via N1-Benzyl vs. N1-Thiophenyl Substitution: Implications for Lipophilicity and Target Engagement
The most significant structural feature that differentiates CAS 2379996-55-9 from known analogs is its N1-benzyl substituent on the 1,2,3-triazole ring. The closest cataloged analog, N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide (CAS 2034271-24-2), contains an N1-thiophenyl group instead of a benzyl group [1]. This substitution is not trivial; in analogous chemical series, replacing a benzyl group with a heteroaryl ring can significantly alter both calculated logP (a measure of lipophilicity) and the molecule's conformational flexibility, which are critical determinants of membrane permeability and target-binding kinetics [2]. Class-level SAR from triazole-carboxamide 17β-HSD2 inhibitors demonstrates that the nature of the substituent on the central ring directly controls isoform selectivity, a functional parameter that cannot be extrapolated from a single data point [3]. Direct quantitative comparison of biological activity between these two specific compounds has not been published.
| Evidence Dimension | Structural feature: N1-substituent identity |
|---|---|
| Target Compound Data | N1-benzyl group (CAS 2379996-55-9) |
| Comparator Or Baseline | N1-(thiophen-3-yl) group (CAS 2034271-24-2) |
| Quantified Difference | Not available; no head-to-head biological data published |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
A change in the N1-substituent from benzyl to thiophenyl represents a major alteration in chemical topology, and class-level SAR evidence warns that such a change can unpredictably alter potency and selectivity, making procurement of an uncharacterized analog a high-risk decision.
- [1] Kuujia. Cas no 2034271-24-2 (N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide). https://www.kuujia.com/cas/2034271-24-2 (accessed 2026-04-29). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. (Supporting the general principle that substituent changes alter logP). View Source
- [3] Xu, K.; Al-Soud, Y. A.; Wetzel, M.; Hartmann, R. W.; Marchais-Oberwinkler, S. Triazole ring-opening leads to the discovery of potent nonsteroidal 17β-hydroxysteroid dehydrogenase type 2 inhibitors. Eur. J. Med. Chem. 2011, 46 (12), 5978–5990. View Source
